![molecular formula C26H26N6O2S B2931547 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 1223836-58-5](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

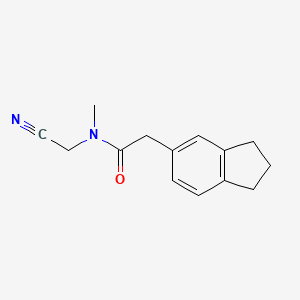

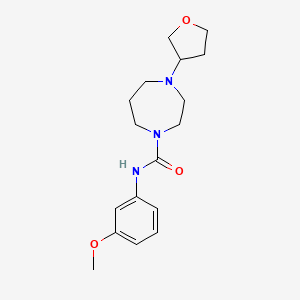

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide” is a chemical compound with the molecular formula C23H26N6O2S . It belongs to the class of compounds known as pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of nitrogen-containing rings, specifically pyrazolo and triazolo rings, along with a butoxyphenyl group and a tolyl group . Detailed structural analysis would require more specific data or computational modeling.科学的研究の応用

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focuses on the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This highlights the utility of such compounds in developing insecticidal agents.

Antibacterial and Antifungal Activities

Another study explores the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and their antibacterial and antifungal activities (Hassan, 2013). This research underscores the potential of heterocyclic compounds in combating microbial infections.

Anticancer and Antimicrobial Activities

Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, some of which exhibited notable anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013). This suggests their potential in medical research for developing new therapeutic agents.

Biochemical Impacts and Insecticidal Agents

Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating a Sulfonamide-bearing thiazole moiety to act as potent insecticidal agents against Spodoptera littoralis (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020). Their research contributes to the agricultural sector by providing new avenues for pest control.

将来の方向性

作用機序

Target of Action

The primary targets of this compound appear to be adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer (as ATP and ADP) and signal transduction (as cAMP).

Mode of Action

The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . The compound was substituted at the 5 position with reactive linkers of different lengths . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol, which is synthesized from 4-butoxyaniline and 3-amino-5-mercapto-1,2,4-triazole. The second intermediate is N-(m-tolyl)acetamide thioether, which is synthesized from m-toluidine and chloroacetyl chloride. These two intermediates are then coupled using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "4-butoxyaniline", "3-amino-5-mercapto-1,2,4-triazole", "m-toluidine", "chloroacetyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol:", "- Dissolve 4-butoxyaniline (1.0 equiv) and 3-amino-5-mercapto-1,2,4-triazole (1.2 equiv) in ethanol and heat the mixture at reflux for 6 hours.", "- Cool the reaction mixture to room temperature and filter the precipitated product.", "- Wash the product with ethanol and dry under vacuum to obtain 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol as a yellow solid.", "Synthesis of N-(m-tolyl)acetamide thioether:", "- Dissolve m-toluidine (1.0 equiv) in dichloromethane and add chloroacetyl chloride (1.1 equiv) dropwise with stirring at 0°C.", "- Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "- Wash the reaction mixture with water and brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to obtain N-(m-tolyl)acetamide thioether as a yellow oil.", "Coupling of intermediates to form final product:", "- Dissolve 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 equiv) and N-(m-tolyl)acetamide thioether (1.1 equiv) in dichloromethane.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and stir the reaction mixture at room temperature for 12 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Purify the crude product by column chromatography to obtain 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide as a yellow solid." ] } | |

CAS番号 |

1223836-58-5 |

分子式 |

C26H26N6O2S |

分子量 |

486.59 |

IUPAC名 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C26H26N6O2S/c1-3-4-14-34-21-10-8-19(9-11-21)22-16-23-25-28-29-26(31(25)12-13-32(23)30-22)35-17-24(33)27-20-7-5-6-18(2)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,27,33) |

InChIキー |

RHAZXVMHLJJJNN-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C)C3=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)

![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)

![N-(2,5-dimethylphenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2931481.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)